molecular formula C5H10N2O3 B14509925 (2S)-2-[Ethyl(nitroso)amino]propanoic acid CAS No. 63889-06-5

(2S)-2-[Ethyl(nitroso)amino]propanoic acid

Katalognummer: B14509925
CAS-Nummer: 63889-06-5
Molekulargewicht: 146.14 g/mol
InChI-Schlüssel: SKEMPVVEIYABJS-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-[Ethyl(nitroso)amino]propanoic acid: is an organic compound with a unique structure that includes an ethyl group, a nitroso group, and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[Ethyl(nitroso)amino]propanoic acid typically involves the nitration of an ethylamine derivative followed by a series of reactions to introduce the propanoic acid group. One common method involves the reaction of ethylamine with nitrous acid to form the nitroso derivative, which is then reacted with a suitable carboxylic acid derivative to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-[Ethyl(nitroso)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The ethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ethyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-2-[Ethyl(nitroso)amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a signaling molecule.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S)-2-[Ethyl(nitroso)amino]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular signaling pathways and metabolic processes . The compound’s effects are mediated through its ability to modulate the activity of specific proteins and enzymes involved in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-[Methyl(nitroso)amino]propanoic acid: Similar structure but with a methyl group instead of an ethyl group.

    (2S)-2-[Ethyl(nitroso)amino]butanoic acid: Similar structure but with a butanoic acid moiety instead of a propanoic acid moiety.

Uniqueness

(2S)-2-[Ethyl(nitroso)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

63889-06-5

Molekularformel

C5H10N2O3

Molekulargewicht

146.14 g/mol

IUPAC-Name

(2S)-2-[ethyl(nitroso)amino]propanoic acid

InChI

InChI=1S/C5H10N2O3/c1-3-7(6-10)4(2)5(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1

InChI-Schlüssel

SKEMPVVEIYABJS-BYPYZUCNSA-N

Isomerische SMILES

CCN([C@@H](C)C(=O)O)N=O

Kanonische SMILES

CCN(C(C)C(=O)O)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.